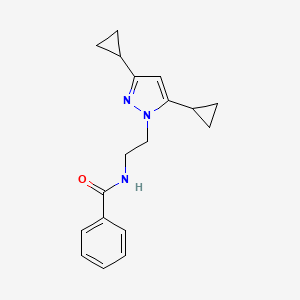
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could be related to the compound , has been demonstrated in several studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based compounds have been studied extensively. For instance, polyazole ligands have been studied as chelating agents due to their various potential applications in the catalysis area .Scientific Research Applications
Organic Synthesis and Catalysis
A study on the Catalyst-Free Synthesis of benzamide derivatives, including N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, highlights a novel class of compounds synthesized by 1,3-dipolar cycloaddition and rearrangement processes. This method allows for rapid synthesis under mild conditions without a catalyst, demonstrating the chemical versatility and potential utility of these compounds in further organic synthesis applications (Liu et al., 2014).
Antiviral Activity
Another significant application is in the field of Antiviral Research , where benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown remarkable antiavian influenza virus activity. These compounds, synthesized through a new route, were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Anticancer and Antiproliferative Activity
Research into Anticancer Applications has also been conducted, with novel benzamides bearing the pyrazole or indazole nucleus synthesized for biological evaluation. These compounds, specifically designed based on structural features known to interfere with p53 pathways, showed promising antiproliferative activity against human lung carcinoma cells. This indicates their potential in developing anticancer therapies by inducing apoptosis through intrinsic and TRAIL-inducing death pathways (Raffa et al., 2019).
Material Science and Sensor Development
In Material Science , some conductive aromatic polyamides have been synthesized and utilized for methotrexate sensing. These polyamides, modified with Fe3O4 nanoparticles, show high sensitivity and reversibility towards the methotrexate anticancer drug, demonstrating the utility of benzamide derivatives in developing sensitive materials for drug detection (Abdel-Rahman et al., 2023).
Plant Physiology
Interestingly, derivatives like pyrazinamide have been found to block ethylene biosynthesis in plants, potentially regulating plant metabolism and ethylene biosynthesis. This suggests applications in agriculture to decrease postharvest loss by inhibiting ethylene formation, an essential phytohormone promoting fruit ripening and flower senescence (Sun et al., 2017).
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPXDIEGUUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)
![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)
![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)